N-Prop-2-ynyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]but-2-yn-1-amine
Description
N-Prop-2-ynyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]but-2-yn-1-amine is a synthetic organic compound characterized by a propargylamine backbone substituted with an imidazole ring bearing a 2,2,2-trifluoroethyl group. This structure combines electron-deficient alkynes and a fluorinated heterocycle, making it a candidate for applications in medicinal chemistry, catalysis, and materials science.
Properties
IUPAC Name |
N-prop-2-ynyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]but-2-yn-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3/c1-3-5-8-18(7-4-2)10-12-17-6-9-19(12)11-13(14,15)16/h2,6,9H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZXAJHHMZZJDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)CC1=NC=CN1CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Prop-2-ynyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]but-2-yn-1-amine typically involves multi-step organic reactions. One common method includes the reaction of propargylamine with an appropriate imidazole derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Prop-2-ynyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]but-2-yn-1-amine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Molecular oxygen, visible light, and photosensitizers.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium or platinum).
Substitution: Various nucleophiles, solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield formamides, while reduction could produce amines .
Scientific Research Applications
N-Prop-2-ynyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]but-2-yn-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Prop-2-ynyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]but-2-yn-1-amine involves its interaction with molecular targets in biological systems. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can then interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound is unique in combining a trifluoroethyl-imidazole motif with dual propargyl chains, a feature absent in other analogs. This design may enhance lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like the compound in .
Key Observations :
- The target compound likely requires sequential functionalization : (1) introduction of the trifluoroethyl group to imidazole (analogous to ’s trifluoromethyl-imidazole synthesis) and (2) propargylamine assembly via Pd-catalyzed methods () .
- ’s 67% yield for a fluorinated propargylamine suggests that similar conditions could be optimized for the target compound, though steric hindrance from dual propargyl chains may reduce efficiency .
Key Observations :
- The trifluoroethyl group in the target compound may improve bioavailability compared to non-fluorinated imidazoles (), as seen in ’s fluorinated benzothiazole derivatives .
- The propargylamine backbone is associated with neuroprotective and anticancer properties in other contexts (e.g., rasagiline derivatives), though this remains speculative for the target compound .
Q & A
Q. What are the recommended synthetic routes for preparing N-Prop-2-ynyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]but-2-yn-1-amine, and what catalytic systems are effective?
- Methodological Answer : A multi-step synthesis approach is typical for such compounds. For example, palladium/copper-catalyzed cross-coupling (e.g., Sonogashira or alkyne-iodide coupling) can be employed to introduce alkyne groups. Evidence from analogous compounds suggests using Pd(PPh₃)₂Cl₂ (2–5 mol%) with CuI (2 mol%) in Et₃N or DMF at 60–80°C under inert atmospheres . Purification via flash chromatography (e.g., SiO₂, EtOAC/pentane gradients) is recommended to isolate intermediates .
Q. How can researchers confirm the structural identity of this compound, particularly its imidazole and alkyne functionalities?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve crystal structures, especially for verifying stereochemistry and bond lengths .
- Spectroscopy : ¹H/¹³C NMR (to confirm imidazole proton environments and alkyne coupling) and high-resolution mass spectrometry (HRMS) for molecular ion validation. FTIR can identify alkyne C≡C stretches (~2100–2260 cm⁻¹) .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- In vitro screening : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. For receptor-binding studies, employ radioligand displacement assays (e.g., using ³H-labeled ligands).
- Cytotoxicity : MTT or resazurin assays in cell lines (e.g., HEK293, HeLa) at 10–100 µM concentrations. Include positive controls (e.g., doxorubicin) and triplicate measurements .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound, given competing side reactions (e.g., alkyne dimerization)?
- Methodological Answer :
- Additive screening : Introduce aryl iodides (e.g., 1-fluoro-3-iodobenzene) to suppress undesired pathways via competitive coordination .
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) vs. toluene/THF to stabilize intermediates. Monitor reaction progress via TLC or LC-MS .
- Temperature control : Lower temperatures (0–25°C) may reduce alkyne polymerization.
Q. How should researchers address contradictions in crystallographic vs. spectroscopic data (e.g., bond-length discrepancies)?
- Methodological Answer :
- Data reconciliation : Compare SHELXL-refined X-ray structures with DFT-calculated bond lengths (e.g., using Gaussian or ORCA). For NMR, employ 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Dynamic effects : Consider temperature-dependent NMR or variable-temperature crystallography to assess conformational flexibility .
Q. What computational strategies are effective for predicting the compound’s reactivity or binding modes?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., imidazole-containing enzymes).
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict alkyne π-π interactions or electrophilic sites .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
- Methodological Answer :
- Scaffold modification : Synthesize analogs with varied substituents (e.g., replacing trifluoroethyl with methyl/ethyl groups) using parallel synthesis.
- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical functional groups (e.g., imidazole N-H vs. alkyne hydrophobicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
